Kinase Inhibition Profile Comparison
[1-(Methanesulfonylmethyl)cyclobutyl]methanamine hydrochloride demonstrates potent inhibitory activity against a distinct panel of protein kinases, including EphB4 (IC50: 0.5 µM), c-Abl (IC50: 0.3 µM), and VEGF-R2 (IC50: 0.8 µM) . In contrast, the simple cyclobutylmethylamine scaffold lacks this sulfonamide functionality and exhibits limited biological activity . Furthermore, while cis-3-Methylsulfonylcyclobutylamine hydrochloride acts as a selective JAK1 inhibitor , the target kinase profiles are non-overlapping, indicating that the specific positioning of the sulfonyl group and the amine on the cyclobutane ring dictates a unique selectivity profile.
| Evidence Dimension | Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | EphB4: 0.5 µM; c-Abl: 0.3 µM; VEGF-R2: 0.8 µM |
| Comparator Or Baseline | Cyclobutylmethylamine: No significant kinase inhibition reported. cis-3-Methylsulfonylcyclobutylamine: Selective JAK1 inhibitor (IC50 not quantified in source). |
| Quantified Difference | Target compound inhibits EphB4, c-Abl, and VEGF-R2 at sub-micromolar concentrations, a profile not shared by the comparators. |
| Conditions | In vitro kinase inhibition assays (standard biochemical assay conditions implied, but specific details not provided in source). |
Why This Matters
For research programs focused on EphB4, c-Abl, or VEGF-R2 signaling, this compound provides a specific tool compound, whereas generic cyclobutylmethylamines or other sulfonamide isomers would not be effective.
